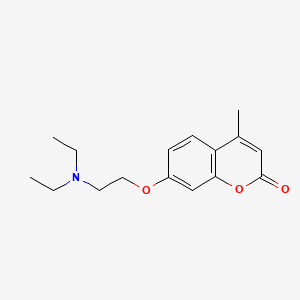
2H-1-Benzopyran-2-one, 7-(2-(diethylamino)ethoxy)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Knoevenagel Condensation: The initial step involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction forms 7-(diethylamino)coumarin.
Vilsmeier-Haack Formylation: The 7-(diethylamino)coumarin is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 3-position, resulting in 7-(diethylamino)coumarin-3-carbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a fluorescent probe in various analytical techniques due to its chromophoric properties.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450 by binding to the active site, thereby preventing substrate access.
Fluorescence: Its chromophoric structure allows it to absorb and emit light, making it useful in fluorescence-based assays.
Comparaison Avec Des Composés Similaires
7-(Diethylamino)coumarin: Lacks the ethoxy group but shares the diethylamino substitution.
4-Methylcoumarin: Lacks both the diethylamino and ethoxy groups but retains the core chromenone structure.
Uniqueness:
- The presence of both the diethylamino and ethoxy groups in 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced fluorescence and specific enzyme inhibition capabilities, distinguishing it from other coumarin derivatives.
Propriétés
Numéro CAS |
24416-77-1 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
7-[2-(diethylamino)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H21NO3/c1-4-17(5-2)8-9-19-13-6-7-14-12(3)10-16(18)20-15(14)11-13/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Clé InChI |
AXFDKDUQMWOLKG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


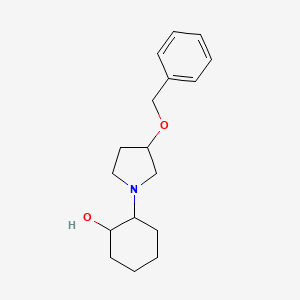
![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
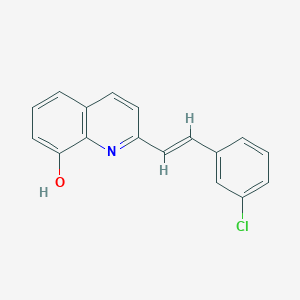
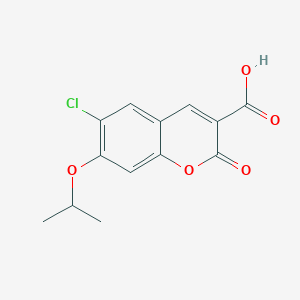



![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
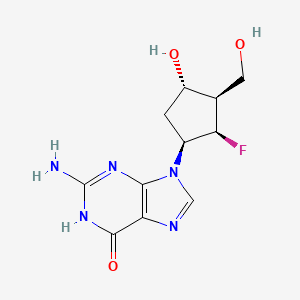
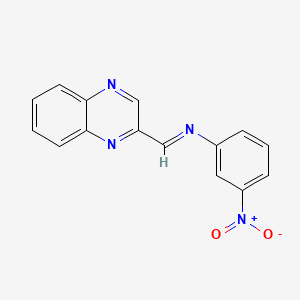
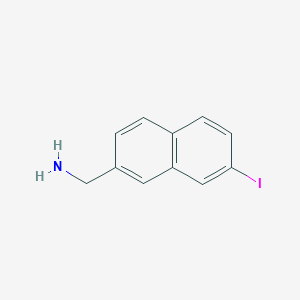

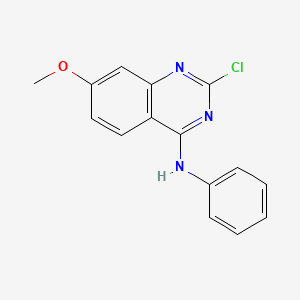
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
